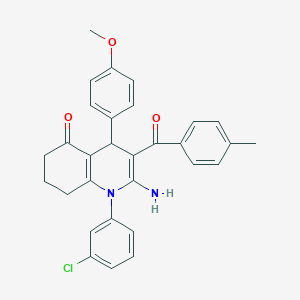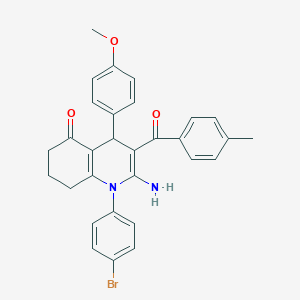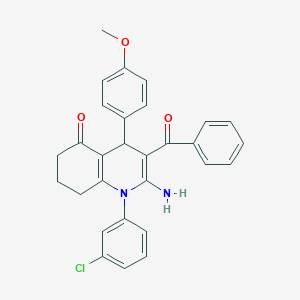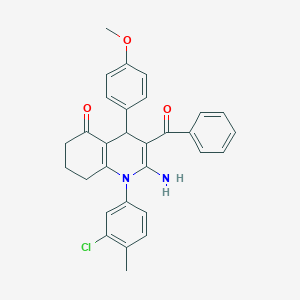![molecular formula C20H21FN2O3 B304397 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione, also known as EFEP, is a chemical compound that has gained significant attention in recent years for its potential use in scientific research. EFEP is a pyrrolidine-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. In
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a variety of cellular processes, including calcium signaling, lipid metabolism, and protein folding. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to bind to the sigma-1 receptor and modulate its activity, which could have downstream effects on these cellular processes.
Biochemical and Physiological Effects:
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects. In addition to its affinity for the sigma-1 receptor, 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to inhibit the activity of the enzyme acetylcholinesterase, which could have implications for the treatment of Alzheimer's disease. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has also been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione in lab experiments is its specificity for the sigma-1 receptor. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor in cellular processes. However, one limitation of using 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione in lab experiments is its relatively low potency. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a lower potency than other sigma-1 receptor ligands, which could limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione. One area of research could be to further explore the mechanism of action of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione and its effects on the sigma-1 receptor. Additionally, further research could be done to explore the potential therapeutic applications of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione, particularly in the treatment of neurological disorders. Finally, future research could focus on developing more potent analogs of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione that could be used in a wider range of lab experiments.
Métodos De Síntesis
The synthesis of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione involves the reaction of 4-ethoxybenzaldehyde with 3-fluoroacetophenone, followed by a reductive amination reaction with pyrrolidine-2,5-dione. The resulting compound is then purified through column chromatography. The synthesis of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been described in detail in several scientific publications, including a paper by Li et al. (2016).
Aplicaciones Científicas De Investigación
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a range of potential applications in scientific research. One of the most promising areas of research for 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione is in the field of neuroscience. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in a variety of neurological processes. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to modulate the activity of the sigma-1 receptor, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and depression.
Propiedades
Nombre del producto |
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione |
|---|---|
Fórmula molecular |
C20H21FN2O3 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)-3-[2-(3-fluorophenyl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21FN2O3/c1-2-26-17-8-6-16(7-9-17)23-19(24)13-18(20(23)25)22-11-10-14-4-3-5-15(21)12-14/h3-9,12,18,22H,2,10-11,13H2,1H3 |
Clave InChI |
MNSBLJMLIGRDSJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)F |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















